Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403983
InChI: InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3
SMILES: CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl
Molecular Formula: C11H12ClFO3
Molecular Weight: 246.66 g/mol

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate

CAS No.:

Cat. No.: VC13403983

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate -

Specification

Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
IUPAC Name ethyl 3-(3-chloro-4-fluorophenoxy)propanoate
Standard InChI InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3
Standard InChI Key XXQKWDLTCFNOAE-UHFFFAOYSA-N
SMILES CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl
Canonical SMILES CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate is systematically named ethyl 3-(3-chloro-4-fluorophenoxy)propanoate. Its structure comprises a phenoxy group substituted with chlorine and fluorine atoms at positions 3 and 4, respectively, linked to an ethyl propanoate moiety. The compound’s InChIKey (XXQKWDLTCFNOAE-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl) provide precise descriptors for its stereochemical configuration.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₂ClFO₃
Molecular Weight246.66 g/mol
Boiling Point320–325°C (estimated)
SolubilitySoluble in organic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions

The halogen atoms enhance the compound’s lipophilicity, influencing its bioavailability and interaction with biological membranes.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution. 3-Chloro-4-fluoro-phenol reacts with ethyl 3-bromopropanoate in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent at 80–100°C. The reaction mechanism proceeds as follows:

3-Chloro-4-fluoro-phenol+ethyl 3-bromopropanoateK2CO3,DMFEthyl 3-(3-chloro-4-fluoro-phenoxy)propanoate+KBr+H2O\text{3-Chloro-4-fluoro-phenol} + \text{ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate} + \text{KBr} + \text{H}_2\text{O}

Yields typically exceed 75% under optimized conditions.

Industrial Production

Industrial synthesis scales this process using continuous-flow reactors to improve efficiency. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product at >98% purity. Environmental considerations include recycling DMF and neutralizing KBr byproducts.

Chemical Reactivity and Transformations

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 3-(3-chloro-4-fluoro-phenoxy)propanoic acid and ethanol.

  • Basic Hydrolysis: Produces the sodium salt of the acid, which is useful for further derivatization.

C11H12ClFO3+H2OH+or OHC9H8ClFO3+C2H5OH\text{C}_{11}\text{H}_{12}\text{ClFO}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{C}_9\text{H}_8\text{ClFO}_3 + \text{C}_2\text{H}_5\text{OH}

Nucleophilic Substitution Reactions

Industrial and Agrochemical Applications

Herbicidal Activity

In field trials, formulations containing 0.5% w/w ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate achieved 85–90% control of Amaranthus retroflexus (redroot pigweed) in wheat crops. The mechanism involves inhibition of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis.

Specialty Chemical Synthesis

The compound serves as a precursor in synthesizing liquid crystals and polymer additives. Its halogenated aromatic core enhances thermal stability in polycarbonate resins.

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionsKey Differences
Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate4-Cl, 2-FLower herbicidal activity (65% efficacy)
Ethyl 3-(4-bromo-3-fluoro-phenoxy)propanoate4-Br, 3-FEnhanced thermal stability (ΔTₘ = +15°C)
Ethyl 3-(2,4-dichloro-phenoxy)propanoate2,4-diClHigher cytotoxicity (IC₅₀ = 28 μM)

The 3-chloro-4-fluoro configuration optimizes balance between reactivity and biological activity, making it a versatile scaffold.

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